Prop-2-en-1-yl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Prop-2-en-1-yl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazolopyrimidine core, a nitrophenyl group, and a sulfanyl-methoxy-oxoethyl side chain, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrimidine core, followed by the introduction of the nitrophenyl group and the sulfanyl-methoxy-oxoethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Prop-2-en-1-yl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl): This compound shares some structural similarities but lacks the triazolopyrimidine core and nitrophenyl group.
Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate: Similar in having a methoxy and propenyl group but differs significantly in overall structure.
Uniqueness
Prop-2-en-1-yl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its combination of a triazolopyrimidine core, nitrophenyl group, and sulfanyl-methoxy-oxoethyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H19N5O6S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
prop-2-enyl 2-(2-methoxy-2-oxoethyl)sulfanyl-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H19N5O6S/c1-4-9-30-17(26)15-11(2)20-18-21-19(31-10-14(25)29-3)22-23(18)16(15)12-7-5-6-8-13(12)24(27)28/h4-8,16H,1,9-10H2,2-3H3,(H,20,21,22) |
InChI Key |
KCMGSEWCCJOALS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC(=O)OC)N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)OCC=C |
Origin of Product |
United States |
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